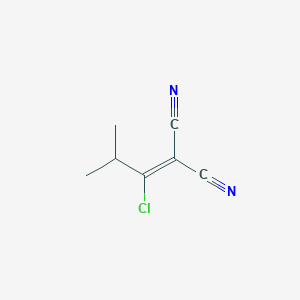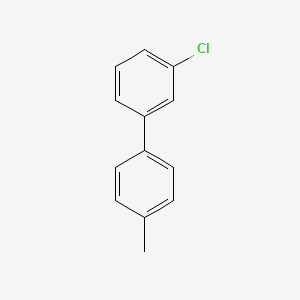
2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one
描述
2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a nitrobenzylidene group attached to a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one typically involves the condensation of 3-nitrobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation of the dihydronaphthalenone core can yield naphthoquinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Reduction: 2-(3-aminobenzylidene)-3,4-dihydro-1(2H)-naphthalenone.
Oxidation: Naphthoquinone derivatives.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular derivative and its application.
相似化合物的比较
Similar Compounds
2-(3-nitrobenzylidene)-1-tetralone: Similar structure but lacks the dihydro component.
3-nitrobenzylideneacetone: Contains a similar nitrobenzylidene group but with a different core structure.
2-(4-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone: Similar structure with the nitro group in a different position on the benzylidene ring.
Uniqueness
2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific combination of a nitrobenzylidene group and a dihydronaphthalenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
2-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13NO3/c19-17-14(9-8-13-5-1-2-7-16(13)17)10-12-4-3-6-15(11-12)18(20)21/h1-7,10-11H,8-9H2 |
InChI 键 |
AWXLDILHUGGCBX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)






![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)





![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)
